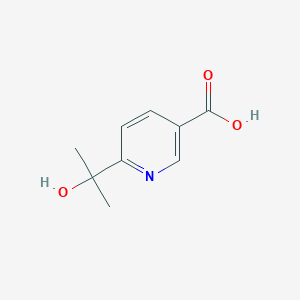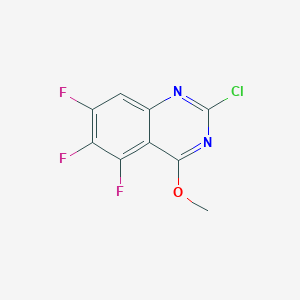
Fmoc-PEG5-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-PEG5-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG spacer with five ethylene glycol units, and a terminal hydroxyl group. The Fmoc group is commonly used as a protective group for amines in organic synthesis, while the PEG spacer increases the solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG5-alcohol typically involves the reaction of Fmoc-protected amine with a PEG derivative. One common method is to react Fmoc-chloride with a PEG5-alcohol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Fmoc-PEG5-alcohol undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group
Substitution: Reagents such as tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to convert the hydroxyl group into a leaving group, which can then be substituted with other nucleophiles
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-PEG5-alcohol is widely used in solid-phase peptide synthesis (SPPS) as a linker to attach peptides to solid supports. The PEG spacer provides flexibility and reduces steric hindrance during peptide synthesis .
Biology
In biological research, this compound is used to modify biomolecules such as proteins and peptides. The PEG spacer enhances the solubility and stability of the modified biomolecules .
Medicine
This compound is used in the development of drug delivery systems. The PEG spacer improves the pharmacokinetics and bioavailability of drugs by increasing their solubility and reducing their immunogenicity .
Industry
In the industrial sector, this compound is used in the synthesis of antibody-drug conjugates (ADCs). The PEG spacer helps to improve the stability and solubility of the conjugates .
Mechanism of Action
The mechanism of action of Fmoc-PEG5-alcohol involves the deprotection of the Fmoc group under basic conditions to release the free amine. The free amine can then participate in various conjugation reactions with other molecules. The PEG spacer increases the solubility and stability of the compound, while the hydroxyl group allows for further derivatization .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-PEG2-alcohol
- Fmoc-PEG4-alcohol
- Fmoc-PEG6-alcohol
- Fmoc-PEG8-alcohol
- Fmoc-PEG12-alcohol
- Fmoc-PEG24-alcohol
Uniqueness
Fmoc-PEG5-alcohol is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and flexibility. This makes it particularly useful in applications where both properties are essential, such as in SPPS and drug delivery systems .
Properties
Molecular Formula |
C25H33NO7 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H33NO7/c27-10-12-30-14-16-32-18-17-31-15-13-29-11-9-26-25(28)33-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24,27H,9-19H2,(H,26,28) |
InChI Key |
KJKPDYRSXUZSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13472807.png)





![1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13472837.png)
amine hydrochloride](/img/structure/B13472838.png)



amine hydrochloride](/img/structure/B13472876.png)


